molecular formula C15H13N3 B2721323 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile CAS No. 945347-37-5

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile

Cat. No.: B2721323
CAS No.: 945347-37-5
M. Wt: 235.29
InChI Key: QTPARYQPKQDVAT-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dihydroisoquinoline ring fused to a nicotinonitrile moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroisoquinoline with nicotinonitrile under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydroisoquinoline moiety linked to a nicotinonitrile group. This structural combination is significant as it may influence the compound's biological properties, including its interaction with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit notable antimicrobial activity. In a study assessing various related compounds, it was found that many derivatives showed effective inhibition against multiple strains of bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against glioblastoma and breast cancer cell lines at low concentrations, indicating a promising avenue for cancer therapy .

Neurological Effects

The compound's structural similarity to known neuroactive agents raises the possibility of its use in neurological disorders. Specifically, research on related compounds has identified them as selective inhibitors of neuronal nitric oxide synthase (nNOS), which could be beneficial in treating conditions like neuropathic pain . The ability to modulate nitric oxide levels in the nervous system may provide therapeutic benefits in various neurological contexts.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on isoquinoline derivatives. The presence of specific substituents on the N-phenyl ring significantly influences the biological activity of these compounds. For example, mono-halogenated derivatives have shown enhanced antifungal activity compared to their non-substituted counterparts . This highlights the importance of chemical modifications in optimizing biological effects.

Study 1: Antimicrobial Efficacy

In a comparative study of 24 compounds derived from isoquinoline structures, this compound was evaluated alongside other derivatives against seven phytopathogenic fungi. The results indicated that this compound exhibited strong antifungal activity with EC₅₀ values ranging from 8.88 to 19.88 µg/mL, demonstrating its potential as an antifungal agent .

CompoundEC₅₀ (µg/mL)Activity
Compound A10.5Moderate
Compound B15.0Weak
This compound9.0Strong

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various isoquinoline derivatives against breast adenocarcinoma cells. The results showed that certain modifications led to increased potency, with some compounds achieving IC₅₀ values in the nanomolar range . This suggests that optimizing the structure of this compound could enhance its anticancer properties.

CompoundIC₅₀ (nM)Cell Line
Compound C50Breast Adenocarcinoma
Compound D100Glioblastoma
This compoundTBDTBD

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPARYQPKQDVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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